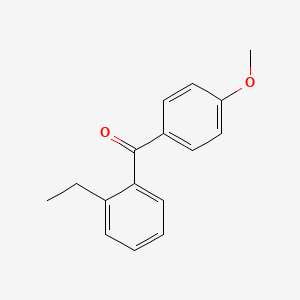

2-Ethyl-4'-methoxybenzophenone

Description

BenchChem offers high-quality 2-Ethyl-4'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDXRDBZVLJWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492458 | |

| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341022-06-8 | |

| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-4'-methoxybenzophenone

This guide provides a comprehensive overview of the synthetic pathway for 2-Ethyl-4'-methoxybenzophenone, a substituted aromatic ketone with applications in various fields of chemical research and development. The synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry for the formation of carbon-carbon bonds with aromatic rings. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis.

Introduction

2-Ethyl-4'-methoxybenzophenone is a diaryl ketone featuring an ethyl group in the ortho position of one phenyl ring and a methoxy group in the para position of the other. This substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, while the ethyl group can influence the molecule's conformation and reactivity. The most direct and industrially scalable method for the synthesis of such benzophenones is the Friedel-Crafts acylation.[1] This reaction, developed by Charles Friedel and James Crafts in 1877, involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]

Core Synthesis Strategy: Friedel-Crafts Acylation

The synthesis of 2-Ethyl-4'-methoxybenzophenone is strategically designed around the Friedel-Crafts acylation of anisole (methoxybenzene) with 2-ethylbenzoyl chloride. This approach is favored due to the high reactivity of anisole and the directing effect of the methoxy group.

Retrosynthetic Analysis:

A retrosynthetic disconnection of the target molecule breaks the bond between the carbonyl carbon and the methoxy-substituted phenyl ring, identifying anisole and 2-ethylbenzoyl chloride as the key starting materials.

Figure 1: Retrosynthetic approach for 2-Ethyl-4'-methoxybenzophenone.

The methoxy group of anisole is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Due to steric hindrance from the methoxy group, the incoming acylium ion will predominantly add to the para position, leading to the desired 4'-methoxy substitution pattern with high regioselectivity.[3]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with 2-ethylbenzoyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[4]

-

Electrophilic Attack: The electron-rich π system of the anisole ring acts as a nucleophile and attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

-

Complex Formation and Work-up: The product, being a ketone, is a Lewis base and will form a complex with the aluminum chloride. Therefore, a stoichiometric amount of the catalyst is required. An aqueous work-up is necessary to decompose this complex and isolate the final product.

Figure 3: Synthesis of anisole via Williamson ether synthesis.

2. 2-Ethylbenzoyl Chloride from 2-Ethylbenzoic Acid:

2-Ethylbenzoyl chloride can be synthesized from 2-ethylbenzoic acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard method for converting carboxylic acids to their corresponding acyl chlorides. [5]

Figure 4: Synthesis of 2-ethylbenzoyl chloride.

Conclusion

The Friedel-Crafts acylation of anisole with 2-ethylbenzoyl chloride provides a reliable and efficient route to 2-Ethyl-4'-methoxybenzophenone. Careful control of reaction conditions, particularly temperature and moisture, is paramount for achieving high yields and purity. The mechanistic understanding of this electrophilic aromatic substitution allows for the rational design of the synthesis and troubleshooting of potential issues. This guide provides the necessary framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

-

Student, A. (2006, October 4). Friedel-Crafts Acylation of Anisole. StuDocu. Retrieved from [Link]

- Google Patents. (n.d.). CN1370764A - Production process of ethylbenzyl chloride.

-

Organic Syntheses. (n.d.). Anisole. Retrieved from [Link]

- Google Patents. (n.d.). CN109879730B - Method for producing anisole from phenol and methanol.

-

ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

-

Frontiers in Chemistry. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

-

Chemistry - Simple & Easy. (2023, January 10). Williamson ether synthesis | Preparation of Anisole from Phenol [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]

-

Allen. (n.d.). How do you convert the following : Phenol to Anisole. Retrieved from [Link]

- Google Patents. (n.d.). CN1169762C - Production process of ethylbenzyl chloride.

-

Dr. Don Davies. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN1036454C - Preparation method of anisole.

-

Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for producing benzoyl chlorides - EP 0849253 A1. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Photophysical Properties of 2-Ethyl-4'-methoxybenzophenone

This guide provides a comprehensive technical overview of the core photophysical properties of 2-Ethyl-4'-methoxybenzophenone, a substituted aromatic ketone of significant interest in photochemistry, materials science, and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related benzophenone derivatives and foundational photochemical principles to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's behavior upon interaction with light.

Introduction: The Benzophenone Chromophore and the Influence of Substitution

Benzophenone is a classic aromatic ketone renowned for its rich photochemistry, primarily dictated by its efficient intersystem crossing (ISC) to the triplet state.[1] Its utility as a photosensitizer, photoinitiator, and in organic synthesis is well-established. The introduction of substituents onto the benzophenone core can significantly modulate its photophysical and photochemical properties.[2] This guide focuses on 2-Ethyl-4'-methoxybenzophenone, where an ethyl group is present at the ortho position of one phenyl ring and a methoxy group at the para position of the other.

The ethyl group, being an alkyl substituent, is generally considered to have a modest electronic effect but can introduce steric hindrance that may alter the conformation of the molecule and, consequently, its electronic transitions. The methoxy group, an electron-donating group, is expected to have a more pronounced effect on the electronic structure, influencing the energy levels of the excited states.

Predicted Photophysical Properties

Based on the analysis of related substituted benzophenones, the following photophysical properties are anticipated for 2-Ethyl-4'-methoxybenzophenone.

Ground-State Absorption (UV-Vis Spectroscopy)

The UV-Vis absorption spectrum of benzophenone in non-polar solvents typically exhibits two main absorption bands: a weak, longer-wavelength band corresponding to the spin-forbidden n→π* transition of the carbonyl group, and a more intense, shorter-wavelength band due to the π→π* transition.[3]

For 2-Ethyl-4'-methoxybenzophenone, the following characteristics are expected:

-

n→π* Transition: This transition is expected to show a slight blue shift (hypsochromic shift) in polar solvents due to the stabilization of the non-bonding electrons of the carbonyl oxygen through hydrogen bonding with the solvent.[3]

-

π→π* Transition: The presence of the electron-donating methoxy group is likely to cause a red shift (bathochromic shift) in this band compared to unsubstituted benzophenone.[3] This is due to the raising of the highest occupied molecular orbital (HOMO) energy level.

Table 1: Predicted UV-Vis Absorption Properties of 2-Ethyl-4'-methoxybenzophenone

| Transition | Expected λmax (in non-polar solvent) | Expected Molar Extinction Coefficient (ε) | Solvent Effects |

| n→π | ~340 - 360 nm | Low (~100-300 M-1cm-1) | Hypsochromic shift in polar solvents |

| π→π | ~260 - 280 nm | High (~10,000-20,000 M-1cm-1) | Bathochromic shift in polar solvents |

Excited State Dynamics

Upon absorption of a photon, 2-Ethyl-4'-methoxybenzophenone will be promoted to an excited singlet state (S1 or S2). The subsequent deactivation pathways are critical to its photochemical behavior.

Caption: Jablonski diagram illustrating the principal photophysical pathways for 2-Ethyl-4'-methoxybenzophenone.

Benzophenones are generally characterized by very low fluorescence quantum yields (Φf) due to the extremely efficient intersystem crossing.[1] Therefore, 2-Ethyl-4'-methoxybenzophenone is expected to be a weak fluorescer.

The hallmark of benzophenone photochemistry is its near-unity quantum yield of intersystem crossing (Φisc ≈ 1). This efficiency is attributed to the close energy spacing between the S1(n,π*) and a higher-lying triplet state, facilitated by spin-orbit coupling. It is anticipated that 2-Ethyl-4'-methoxybenzophenone will also exhibit a high ISC quantum yield, efficiently populating the T1 state.

At low temperatures in a rigid matrix, the triplet state of benzophenone deactivates via phosphorescence, emitting light at a longer wavelength than fluorescence. The phosphorescence spectrum provides information about the energy of the T1 state. The lifetime of the triplet state (τp) is typically in the millisecond range for benzophenones.[4][5] The substituents on 2-Ethyl-4'-methoxybenzophenone may slightly alter the phosphorescence lifetime and emission wavelength compared to the parent molecule.[4][5]

Table 2: Predicted Excited State Properties of 2-Ethyl-4'-methoxybenzophenone

| Property | Predicted Value/Characteristic | Rationale |

| Fluorescence Quantum Yield (Φf) | Very low (< 0.01) | Efficient intersystem crossing |

| Intersystem Crossing Quantum Yield (Φisc) | High (~0.9 - 1.0) | Characteristic of the benzophenone chromophore |

| T1 State Energy | ~69 kcal/mol (similar to benzophenone) | Generally less sensitive to substitution than singlet states |

| Phosphorescence Lifetime (τp) | Milliseconds (at 77 K) | Typical for benzophenone triplet states |

Experimental Protocols

To experimentally validate the predicted photophysical properties, a series of spectroscopic techniques should be employed.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: Prepare a series of solutions of 2-Ethyl-4'-methoxybenzophenone in a spectroscopic grade solvent (e.g., cyclohexane for non-polar and acetonitrile for polar environments) with concentrations ranging from 10-5 to 10-4 M.

-

Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette against a solvent blank.

-

Data Analysis: Identify the λmax for the n→π* and π→π* transitions. Calculate ε using the Beer-Lambert law (A = εcl).

Caption: Step-by-step workflow for determining the UV-Vis absorption properties.

Steady-State Fluorescence and Phosphorescence Spectroscopy

Objective: To measure the emission spectra and quantum yields of fluorescence and phosphorescence.

Methodology:

-

Sample Preparation: For fluorescence, prepare dilute solutions (absorbance < 0.1 at excitation wavelength) in spectroscopic grade solvents. For phosphorescence, use a glassy matrix at low temperature (e.g., ethanol or 2-methyltetrahydrofuran at 77 K).

-

Instrumentation: A spectrofluorometer equipped with a low-temperature sample holder for phosphorescence measurements.

-

Measurement:

-

Fluorescence: Excite the sample at the λmax of the π→π* transition and record the emission spectrum.

-

Phosphorescence: Cool the sample to 77 K, excite, and record the emission spectrum after a delay to eliminate fluorescence.

-

-

Quantum Yield Determination: Measure the integrated emission intensity relative to a known standard (e.g., quinine sulfate for fluorescence).

Time-Resolved Spectroscopy

Objective: To determine the lifetimes of the excited singlet and triplet states.

Methodology:

-

Instrumentation:

-

Singlet State Lifetime (τs): Time-Correlated Single Photon Counting (TCSPC) or a streak camera.

-

Triplet State Lifetime (τp): Nanosecond transient absorption spectroscopy.[6]

-

-

Measurement: Excite the sample with a pulsed laser and monitor the decay of the fluorescence (for τs) or the transient absorption of the triplet state (for τp) over time.[6]

-

Data Analysis: Fit the decay curves to an exponential function to extract the lifetimes.

Influence of Substituents on Photophysical Properties: A Deeper Dive

The specific placement of the ethyl and methoxy groups on the benzophenone scaffold is crucial in determining the fine details of its photophysical behavior.

-

2-Ethyl Group: The ortho-ethyl group can induce a twist in the adjacent phenyl ring relative to the carbonyl plane. This steric effect can decrease the conjugation, potentially leading to a slight blue shift in the π→π* transition and affecting the rate of intersystem crossing.

-

4'-Methoxy Group: The para-methoxy group, being a strong electron-donating group, will increase the electron density in the phenyl ring. This will likely stabilize the π* orbital, leading to a red shift in the π→π* absorption. It can also influence the nature of the lowest excited singlet and triplet states, potentially introducing more charge-transfer character.

The interplay of these steric and electronic effects will ultimately define the precise photophysical parameters of 2-Ethyl-4'-methoxybenzophenone.

Potential Applications and Relevance

The photophysical properties of 2-Ethyl-4'-methoxybenzophenone make it a candidate for several applications:

-

Photoinitiators: Its efficient triplet state formation can be harnessed to initiate polymerization reactions.

-

Triplet Sensitizers: It can be used to transfer energy to other molecules, enabling photochemical reactions that are not possible through direct excitation.

-

UV Absorbers: While not as common as hydroxy-substituted benzophenones, its absorption in the UV region could be utilized in certain formulations.[7]

Conclusion

This technical guide has provided a detailed predictive analysis of the photophysical properties of 2-Ethyl-4'-methoxybenzophenone based on the well-understood behavior of the benzophenone chromophore and the effects of alkyl and alkoxy substitution. The key takeaways are the expected high efficiency of intersystem crossing to the triplet state and the modulatory effects of the substituents on the absorption and emission characteristics. The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions. A thorough understanding of these properties is essential for the rational design and application of this molecule in various scientific and industrial fields.

References

- Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516.

- Baughman, B. M., Stennett, E., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019.

- Cai, X., Sakamoto, M., Hara, M., Sugimoto, A., Tojo, S., Kawai, K., Endo, M., Fujitsuka, M., & Majima, T. (2003). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences, 2(11), 1209–1214.

- Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222–15229.

- Kavarnos, G. J. (1990). Fundamentals of Photoinduced Electron Transfer. Wiley-VCH.

- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC Press.

- Majima, T., et al. (2003). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences, 2(11), 1209-14.

- Cai, X., et al. (2003).

- Unspecified. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI.

- Unspecified. (2025). A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. Benchchem.

- Unspecified. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure.

- Unspecified. (Date unavailable). Transient absorption decay of the benzophenone triplet state.

Sources

- 1. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Benzophenones in the higher triplet excited states - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Solubility Profile of 2-Ethyl-4'-methoxybenzophenone: A Technical Guide for Laboratory Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethyl-4'-methoxybenzophenone, a substituted aromatic ketone of interest in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a predictive analysis based on the compound's molecular structure and established solubility principles. Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of common laboratory solvents, empowering researchers to generate accurate and reliable data. Methodologies for quantitative analysis via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are also detailed, ensuring a self-validating system for solubility assessment.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility and success of numerous scientific endeavors. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is paramount for a multitude of applications, including:

-

Reaction Chemistry: Solvent selection is critical for ensuring reactants are in the same phase, influencing reaction rates, and facilitating product purification.

-

Recrystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.

-

Formulation Development: In the pharmaceutical industry, the aqueous and lipid solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the design of effective drug delivery systems.

-

Analytical Chemistry: The choice of solvent is crucial for preparing samples for analysis by techniques such as chromatography and spectroscopy.

This guide focuses on 2-Ethyl-4'-methoxybenzophenone, a molecule possessing a combination of polar and non-polar functionalities. Its structure suggests a nuanced solubility profile that necessitates a systematic approach for its characterization.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, capacity for hydrogen bonding, and overall size. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1]

2.1. Structural Analysis of 2-Ethyl-4'-methoxybenzophenone

The chemical structure of 2-Ethyl-4'-methoxybenzophenone reveals several key features that influence its solubility:

-

Aromatic Rings: The two phenyl rings contribute to the molecule's non-polar character, favoring interactions with other aromatic and non-polar solvents through van der Waals forces and pi-pi stacking.

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, allowing for interactions with polar solvents.

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can also act as a hydrogen bond acceptor.

-

Ethyl Group (-CH₂CH₃): This alkyl group is non-polar and increases the lipophilicity of the molecule, enhancing its solubility in non-polar solvents.

2.2. Predictive Qualitative Solubility

Based on the structural analysis and data from similar benzophenone derivatives, a qualitative solubility profile for 2-Ethyl-4'-methoxybenzophenone in common laboratory solvents can be predicted.[2][3] The presence of both polar (ketone, methoxy) and non-polar (aromatic rings, ethyl group) moieties suggests that it will exhibit a range of solubilities across different solvent classes.

Table 1: Predicted Qualitative Solubility of 2-Ethyl-4'-methoxybenzophenone

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of protic solvents can hydrogen bond with the carbonyl and methoxy groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the ketone and methoxy groups. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents can effectively solvate the aromatic and alkyl portions of the molecule, while also interacting with the polar groups. |

| Aromatic | Toluene, Benzene | Moderate | Favorable pi-pi stacking interactions between the aromatic rings of the solute and solvent are expected. |

| Non-polar | Hexane, Cyclohexane | Low | The significant polarity of the ketone and methoxy groups will limit solubility in highly non-polar, aliphatic solvents. |

| Aqueous | Water | Very Low | The large non-polar surface area of the molecule will dominate, leading to poor solubility in water despite the presence of hydrogen bond acceptors. |

Experimental Determination of Solubility: A Self-Validating Protocol

While predictions provide a useful starting point, precise, quantitative solubility data requires rigorous experimental determination. The equilibrium solubility (or shake-flask) method is the gold standard for this purpose, providing thermodynamically stable solubility values.[2]

3.1. The Equilibrium Solubility (Shake-Flask) Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow Diagram:

Caption: Workflow for the equilibrium solubility determination of 2-Ethyl-4'-methoxybenzophenone.

Step-by-Step Protocol:

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials with airtight screw caps, add an excess amount of 2-Ethyl-4'-methoxybenzophenone. A visible excess of solid should remain at the bottom of the vial.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is generally recommended.[1] It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least one hour to allow the excess solid to settle.

-

For more complete separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis).

-

Quantify the concentration of 2-Ethyl-4'-methoxybenzophenone in the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or molarity (mol/L).

-

Quantitative Analysis Methodologies

The trustworthiness of the solubility data relies on the accuracy and precision of the analytical method used for quantification. Both HPLC and UV-Vis spectrophotometry are suitable techniques for the analysis of benzophenone derivatives.[4]

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying organic compounds. A reversed-phase HPLC method is generally suitable for benzophenone derivatives.

HPLC Method Parameters (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detector at a wavelength corresponding to an absorbance maximum of 2-Ethyl-4'-methoxybenzophenone (to be determined by scanning a dilute solution).

-

Column Temperature: 25 °C

Protocol for HPLC Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Ethyl-4'-methoxybenzophenone of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of 2-Ethyl-4'-methoxybenzophenone in the diluted sample.

4.2. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method, suitable if 2-Ethyl-4'-methoxybenzophenone is the only absorbing species in the solution at the analytical wavelength.

Protocol for UV-Vis Quantification:

-

Determination of λmax: Scan a dilute solution of 2-Ethyl-4'-methoxybenzophenone in the solvent of interest using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer's Law plot). The curve should be linear with an R² > 0.999.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample from the solubility experiment at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the compound in the diluted sample.

Logical Relationship Diagram:

Caption: Logical flow for the quantitative determination of solubility.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Methanol | 25 | Experimental Value | Calculated Value | HPLC |

| Ethanol | 25 | Experimental Value | Calculated Value | HPLC |

| Acetone | 25 | Experimental Value | Calculated Value | UV-Vis |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | HPLC |

| Dichloromethane | 25 | Experimental Value | Calculated Value | UV-Vis |

| Toluene | 25 | Experimental Value | Calculated Value | HPLC |

| Hexane | 25 | Experimental Value | Calculated Value | HPLC |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Ethyl-4'-methoxybenzophenone. By combining predictive analysis based on molecular structure with a robust and self-validating experimental protocol, researchers can confidently generate the precise solubility data required for their specific applications. The detailed methodologies for both the equilibrium solubility determination and the subsequent quantitative analysis via HPLC or UV-Vis spectroscopy are designed to ensure the scientific integrity and trustworthiness of the obtained results. This systematic approach will empower scientists in various fields to make informed decisions regarding solvent selection, formulation design, and experimental planning.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

- Darwish, I. A., Al-Malaq, H. A., & Al-Khamees, H. A. (2008). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Applied Spectroscopy, 75(2), 226–232.

-

University of California, Los Angeles. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

- Wang, X., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.

-

Wikipedia. (2023). Benzophenone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Theoretical Calculation of the Electronic Structure of 2-Ethyl-4'-methoxybenzophenone

Abstract: This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 2-Ethyl-4'-methoxybenzophenone, a substituted aromatic ketone with significant potential in photochemistry and materials science. We delve into the rationale and application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the geometric, electronic, and spectroscopic properties of this molecule. By detailing a robust, self-validating computational methodology, this document serves as a technical resource for researchers, scientists, and drug development professionals, enabling them to predict molecular behavior, interpret experimental data, and guide the design of novel compounds with tailored functionalities.

Introduction

The Significance of Benzophenones

Benzophenone and its derivatives are a cornerstone class of organic compounds, renowned for their photochemical activity. They are widely utilized as photoinitiators in polymerization processes, such as UV curing for inks and coatings, and as UV filters in sunscreens and other materials to prevent photodegradation.[1][2][3] The efficacy of a benzophenone derivative in these applications is intrinsically linked to its electronic structure, which governs how the molecule absorbs light and dissipates the absorbed energy.[4]

Unique Structural Features of 2-Ethyl-4'-methoxybenzophenone

The subject of this guide, 2-Ethyl-4'-methoxybenzophenone, possesses two key substituents that are expected to significantly modulate the foundational benzophenone structure:

-

Ortho-Ethyl Group: The ethyl group at the 2-position introduces significant steric hindrance. This is predicted to force a larger dihedral angle between the substituted phenyl ring and the plane of the carbonyl group, disrupting π-conjugation compared to the parent benzophenone.

-

Para-Methoxy Group: The methoxy group at the 4'-position is a strong electron-donating group.[5] It is expected to increase the electron density of its attached phenyl ring and influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the molecule's light-absorption characteristics and reactivity.[6]

The Rationale for a Theoretical Approach

Understanding the interplay between these structural modifications and the resulting electronic properties is paramount for predicting the molecule's behavior. While experimental characterization is indispensable, theoretical calculations provide a powerful, complementary tool. A computational approach allows for:

-

Detailed Structural Analysis: Precise determination of bond lengths, angles, and dihedral angles in the lowest energy conformation.

-

Insight into Electronic Distribution: Visualization of electron density, molecular orbitals, and electrostatic potential, revealing sites of reactivity.[7]

-

Prediction of Spectroscopic Properties: Simulation of UV-Vis absorption spectra to understand electronic transitions, which can be directly compared with experimental data.[4]

-

Rational Design: Guiding the synthesis of new derivatives with optimized properties by predicting the effects of different substituents.[8]

This guide establishes a rigorous computational protocol to explore these facets of 2-Ethyl-4'-methoxybenzophenone.

Theoretical Methodology: A Validating Framework

The Foundation: Density Functional Theory (DFT)

Our computational framework is built upon Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of a system based on its electron density. DFT offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium-to-large organic molecules.[9][10]

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

2.2.1. The Functional Dilemma: Justifying Our Choices For a comprehensive analysis, we recommend a two-pronged approach:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and well-benchmarked functionals for ground-state geometry optimizations and electronic properties of organic molecules.[5][9][11] It provides a robust starting point for structural and ground-state analysis.

-

CAM-B3LYP: For calculations involving excited states, such as the simulation of UV-Vis spectra via TD-DFT, standard functionals like B3LYP can be inaccurate.[12] CAM-B3LYP is a long-range corrected functional that improves the description of charge-transfer and excited states, yielding more reliable spectroscopic predictions.[12]

-

-

2.2.2. The Basis Set: 6-311+G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. We have selected the Pople-style 6-311+G(d,p) basis set, which offers a high degree of flexibility and accuracy for this type of molecule.[5][13]

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a more accurate description than smaller double-zeta sets.

-

+: Diffuse functions are added for heavy (non-hydrogen) atoms, which are crucial for accurately describing anions and systems with delocalized electrons.

-

(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions).[14] These functions allow for orbital shapes to distort, which is essential for describing chemical bonds accurately.[15]

-

Simulating Reality: The Polarizable Continuum Model (PCM)

To account for the influence of a solvent on the molecule's electronic structure, we will employ the Polarizable Continuum Model (PCM).[16][17] In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent.[18][19] This is crucial for obtaining results that are comparable to experimental measurements, which are typically performed in solution.

Computational Workflow

The overall computational strategy follows a logical progression from structural determination to the prediction of reactivity and spectroscopic properties.

Caption: Computational workflow for analyzing 2-Ethyl-4'-methoxybenzophenone.

Step-by-Step Computational Protocols

Protocol 1: Ground State Geometry Optimization

This is the foundational step to find the most stable 3D arrangement of the atoms.

-

Methodology:

-

Construct an initial 3D structure of 2-Ethyl-4'-methoxybenzophenone using a molecular builder.

-

Set up the calculation using the B3LYP functional and the 6-311+G(d,p) basis set.

-

Perform a geometry optimization calculation without constraints.

-

Run a subsequent frequency calculation at the same level of theory.

-

-

Self-Validation: A successful optimization is confirmed when the frequency calculation yields zero imaginary frequencies, indicating that the structure is a true energy minimum on the potential energy surface.

-

Expected Outcome: The final, optimized Cartesian coordinates of the molecule, from which bond lengths, bond angles, and crucial dihedral angles (e.g., between the phenyl rings) can be measured.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key to understanding chemical reactivity and electronic transitions.[20]

-

Methodology:

-

Using the optimized geometry from Protocol 1, perform a single-point energy calculation.

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Generate isosurface plots to visualize the spatial distribution of these orbitals.

-

-

Interpretation:

-

HOMO: Represents the ability to donate an electron. Its spatial distribution highlights the most electron-rich regions.

-

LUMO: Represents the ability to accept an electron. Its distribution indicates electron-deficient regions susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[7] A smaller gap suggests the molecule is more easily excitable.

-

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

The MEP provides a visual representation of the charge distribution around the molecule.

-

Methodology:

-

Using the optimized geometry, calculate the molecular electrostatic potential and map it onto the molecule's electron density surface.

-

-

Interpretation: The MEP map is color-coded to reveal charge distribution.[8]

-

Red/Yellow: Regions of negative potential (electron-rich), typically found around electronegative atoms like oxygen, indicating sites for electrophilic attack.

-

Blue: Regions of positive potential (electron-poor), usually near hydrogen atoms, indicating sites for nucleophilic attack.

-

Protocol 4: Simulating the UV-Vis Spectrum with TD-DFT

This protocol predicts the molecule's light absorption properties.

-

Methodology:

-

Using the optimized ground-state geometry, set up a Time-Dependent DFT (TD-DFT) calculation.

-

Employ the CAM-B3LYP functional with the 6-311+G(d,p) basis set.

-

Incorporate the PCM to simulate a specific solvent environment (e.g., ethanol or cyclohexane).

-

Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis range.

-

-

Interpretation: The output will provide a list of electronic transitions, their corresponding excitation energies (wavelengths), and their oscillator strengths (intensities). This allows for the assignment of spectral bands to specific molecular orbital transitions (e.g., n→π* or π→π*).[21]

Anticipated Results and Discussion

Structural Properties

The steric clash from the ortho-ethyl group is expected to cause a significant twist in the molecule. The key parameters to analyze are the dihedral angles between the phenyl rings and the carbonyl group.

Table 1: Predicted Key Geometrical Parameters for 2-Ethyl-4'-methoxybenzophenone

| Parameter | Description | Anticipated Value |

|---|---|---|

| Φ₁ (C-C-C=O) | Dihedral angle of the ethyl-substituted ring | > 40° |

| Φ₂ (C-C-C=O) | Dihedral angle of the methoxy-substituted ring | ~30-35° |

| r(C=O) | Carbonyl bond length | ~1.22 Å |

Discussion: The larger dihedral angle (Φ₁) for the ethyl-substituted ring will likely reduce its π-conjugation with the carbonyl group, which will have direct consequences for the electronic structure and UV-Vis spectrum.

Electronic Properties

The electron-donating methoxy group will strongly influence the FMOs.

Table 2: Predicted Electronic Properties

| Property | Description | Anticipated Value (in eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied MO | -5.8 to -6.2 |

| E(LUMO) | Energy of the Lowest Unoccupied MO | -1.9 to -2.3 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | ~3.9 to 4.0 |

Discussion: The HOMO is expected to be localized primarily on the electron-rich 4'-methoxy-phenyl ring and the carbonyl oxygen's lone pairs. The LUMO is anticipated to be distributed across the carbonyl group and the less-twisted phenyl ring, characteristic of a π* orbital. The electron-donating methoxy group should raise the HOMO energy compared to unsubstituted benzophenone.[5]

Reactivity and Spectroscopic Insights

The MEP map will visually confirm the electronic effects. The most negative potential (red) is expected over the carbonyl oxygen, identifying it as the primary site for electrophilic attack or hydrogen bonding.[22] The simulated UV-Vis spectrum will likely show two major absorption bands.

Table 3: Predicted Major Electronic Transitions (TD-DFT in Ethanol)

| Transition | λ (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S₀ → S₁ | ~330-350 | Low (~0.01) | n → π* |

| S₀ → S₂ | ~280-300 | High (> 0.2) | π → π* |

Discussion: The low-energy n→π* transition, primarily involving the oxygen lone pair and the carbonyl π* orbital, is characteristic of ketones. The more intense π→π* transition will involve the delocalized π-system. The position and intensity of these bands will be modulated by the substituents and the non-planar geometry.

Logical Relationships in Molecular Properties

The calculated properties are deeply interconnected, forming a self-consistent picture of the molecule's behavior.

Caption: Interrelation of calculated properties for 2-Ethyl-4'-methoxybenzophenone.

Conclusion

This guide has outlined a robust, multi-faceted theoretical approach for characterizing the electronic structure of 2-Ethyl-4'-methoxybenzophenone. By systematically applying DFT and TD-DFT methods with carefully justified functionals and basis sets, researchers can gain profound insights into the molecule's geometry, orbital energies, reactivity, and spectroscopic behavior. The protocols described herein are not merely a set of instructions but a self-validating framework designed to produce reliable and interpretable data. This computational strategy provides a powerful predictive tool that can accelerate the rational design of new photoactive materials and pharmacologically relevant compounds, bridging the gap between theoretical concepts and practical application.

References

-

Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]

-

Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Molecules. Retrieved January 25, 2026, from [Link]

-

Basis set and methods for organic molecules. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]

-

HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (n.d.). DergiPark. Retrieved January 25, 2026, from [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

-

An electrochemical and computational chemistry study of substituted benzophenones. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2023). White Rose Research Online. Retrieved January 25, 2026, from [Link]

-

density functional theory - What does B3LYP do well? What does it do badly? (2021). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]

-

Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. Retrieved January 25, 2026, from [Link]

-

DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de. (2021). SciSpace. Retrieved January 25, 2026, from [Link]

-

12.2.2 Polarizable Continuum Models. (n.d.). Q-Chem Manual. Retrieved January 25, 2026, from [Link]

-

Basis Sets Used in Molecular Orbital Calculations. (n.d.). University of Tuebingen. Retrieved January 25, 2026, from [Link]

-

Benchmarks for 0–0 transitions of aromatic organic molecules: DFT/B3LYP, ADC(2), CC2, SOS-CC2 and SCS-CC2 compared to high-resolution gas-phase data. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

The Use of Factorial Planning in the Investigation of Structural Electronics Property for the Rational Design of Benzophenone Derivatives. (2022). Journal of the Brazilian Chemical Society. Retrieved January 25, 2026, from [Link]

-

Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. (2019). Lupine Publishers. Retrieved January 25, 2026, from [Link]

-

Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]

-

The Polarizable Continuum Model (PCM). (n.d.). Group of Prof. Hendrik Zipse. Retrieved January 25, 2026, from [Link]

-

Common mistakes in molecular modeling involving B3LYP functional. (n.d.). atomistica.online. Retrieved January 25, 2026, from [Link]

-

Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2023). YouTube. Retrieved January 25, 2026, from [Link]

-

Photoexcited states of UV absorbers, benzophenone derivatives. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Science Alert. Retrieved January 25, 2026, from [Link]

-

Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Basis set (chemistry). (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

pcm - Polarizable continuum model: some basic remarks. (n.d.). DIRAC. Retrieved January 25, 2026, from [Link]

-

Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Evaluation of functionals O3LYP, KMLYP, and MPW1K in comparison to B3LYP for selected transition-metal compounds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Polarizable Continuum Model (PCM) in G03. (2009). Dr. Joaquin Barroso's Blog. Retrieved January 25, 2026, from [Link]

-

B3LYP vs other functionals. (2020). Reddit. Retrieved January 25, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. atomistica.online [atomistica.online]

- 13. researchgate.net [researchgate.net]

- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Polarizable continuum model: some basic remarks — DIRAC not found documentation [diracprogram.org]

- 18. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]

- 19. joaquinbarroso.com [joaquinbarroso.com]

- 20. m.youtube.com [m.youtube.com]

- 21. scialert.net [scialert.net]

- 22. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Evaluation of 2-Ethyl-4'-methoxybenzophenone as a Novel Photosensitizer

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a cornerstone in photochemistry, renowned for its efficacy as a photosensitizer in a myriad of applications, from organic synthesis to photodynamic therapy. This technical guide addresses the potential of a novel derivative, 2-Ethyl-4'-methoxybenzophenone, as a photosensitizer. In the absence of direct empirical data for this specific molecule in peer-reviewed literature, this document serves as a predictive framework and a comprehensive methodological guide for its synthesis and characterization. We will dissect the probable influence of its unique substitution pattern—an ortho-ethyl group and a para-methoxy group—on the core photophysical and photochemical properties of the benzophenone chromophore. This guide provides a robust, field-proven experimental workflow, complete with detailed protocols, for researchers aiming to rigorously evaluate its potential and elucidate its mechanism of action as a Type I or Type II photosensitizer.

Introduction: The Benzophenone Chromophore as a Prototypical Photosensitizer

Benzophenone (BP) is a diaryl ketone that serves as a benchmark photosensitizer. Its utility stems from a highly efficient and rapid intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁), with a quantum yield of nearly unity. The resulting long-lived triplet state is the primary photoactive species, capable of initiating chemical reactions through two principal mechanisms[1]:

-

Type I Mechanism: The excited triplet benzophenone (³BP*) directly interacts with a substrate molecule, typically through hydrogen atom abstraction or electron transfer, generating radical species.

-

Type II Mechanism: The ³BP* transfers its energy to ground-state molecular oxygen (³O₂), which is unique in being a ground-state triplet, to produce highly reactive singlet oxygen (¹O₂).

The manifold photoreactivity of benzophenone allows it to mediate processes such as DNA damage, polymer cross-linking, and photocatalysis. The specific substitution on the phenyl rings, however, can profoundly modulate its absorption spectrum, triplet state energy, lifetime, and the dominant photosensitization pathway. This guide will explore the predicted effects of the 2-ethyl and 4'-methoxy substituents on these critical parameters.

Predicted Structure-Activity Relationship (SAR) of 2-Ethyl-4'-methoxybenzophenone

The introduction of an ethyl group at the ortho (2) position and a methoxy group at the para (4') position is expected to induce significant electronic and steric changes to the parent benzophenone molecule.

Electronic Effects of the 4'-Methoxy Group

The 4'-methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance. This is anticipated to:

-

Red-Shift the Absorption Spectrum: The EDG will raise the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO gap and shifting the n→π* and π→π* absorption bands to longer wavelengths (a bathochromic shift). This could enhance the molecule's ability to be activated by lower-energy light sources, such as visible light LEDs[2].

-

Influence Triplet State Character: The introduction of an EDG can increase the π→π* character of the lowest triplet state. While benzophenone's lowest triplet state is typically n→π, a shift towards a π→π state can alter its reactivity, often favoring energy transfer (Type II) over hydrogen abstraction (Type I).

Steric and Electronic Effects of the 2-Ethyl Group

The ortho-ethyl group introduces significant steric hindrance, which will likely force the adjacent phenyl ring to twist out of planarity with the carbonyl group. This has several potential consequences:

-

Disruption of Conjugation: The increased dihedral angle will decrease the electronic conjugation across the molecule, which could lead to a blue-shift (hypsochromic shift) in the absorption spectrum, counteracting the effect of the methoxy group to some extent.

-

Modulation of Triplet Lifetime: Steric hindrance can protect the triplet-state carbonyl from intermolecular quenching reactions, potentially increasing its lifetime. However, studies on hindered o-alkyl benzophenones have shown that triplet lifetimes can decrease with increasing electron-donating ability of substituents on the other ring[3]. This suggests a complex interplay where the ethyl group may promote non-radiative decay pathways, a critical parameter to determine experimentally.

-

Inhibition of Type I Reactions: The steric bulk around the carbonyl oxygen may hinder its ability to abstract hydrogen atoms from substrates, potentially suppressing the Type I pathway and favoring the Type II mechanism.

Based on this analysis, it is hypothesized that 2-Ethyl-4'-methoxybenzophenone will function as a photosensitizer with an absorption maximum shifted towards the near-UV/visible region and will likely favor a Type II (singlet oxygen-mediated) mechanism due to the combined electronic influence of the methoxy group and the steric hindrance of the ethyl group.

Proposed Experimental Workflow for Characterization

To validate the potential of 2-Ethyl-4'-methoxybenzophenone, a systematic experimental evaluation is required. The following workflow provides the necessary protocols to fully characterize its photophysical and photochemical properties.

Caption: Experimental workflow for evaluating 2-Ethyl-4'-methoxybenzophenone.

Synthesis and Structural Confirmation

A plausible synthetic route is the Friedel-Crafts acylation of ethylbenzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃.

-

Reaction: Slowly add 4-methoxybenzoyl chloride to a stirred suspension of anhydrous AlCl₃ in excess ethylbenzene at 0°C.

-

Workup: After completion, quench the reaction with ice-cold HCl, separate the organic layer, wash, dry, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) followed by recrystallization.

-

Confirmation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

Photophysical Characterization

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., acetonitrile).

-

Prepare a series of dilutions to determine the molar absorption coefficient (ε).

-

Record the absorption spectra from 200-800 nm using a dual-beam spectrophotometer.

-

Identify the wavelength of maximum absorption (λ_max) for both the n→π* and π→π* transitions.

-

Calculate ε using the Beer-Lambert law (A = εcl).

This technique is essential for directly observing the triplet state and determining its properties.

-

Setup: Use a standard nanosecond TAS setup. A pulsed Nd:YAG laser (e.g., 355 nm) serves as the pump source to excite the sample, and a pulsed Xenon lamp acts as the probe[4].

-

Sample Preparation: Prepare a solution of the compound in a degassed (by nitrogen or argon bubbling for ~20 min) spectroscopic grade solvent. The absorbance at the excitation wavelength should be ~0.3-0.5.

-

Data Acquisition:

-

Triplet-Triplet Absorption Spectrum: Record the difference in absorbance (ΔOD) across a range of wavelengths (e.g., 400-800 nm) at a short delay time after the laser flash (e.g., 100 ns).

-

Triplet Lifetime (τ_T): Monitor the decay of the transient absorption signal at the triplet absorption maximum over time. Fit the decay curve to a first-order or pseudo-first-order exponential decay function to extract τ_T.

-

-

Triplet Quantum Yield (Φ_T) Determination (Comparative Method):

-

Measure the maximum transient absorbance (ΔOD_T) of the sample immediately after the laser pulse.

-

Under identical experimental conditions (laser power, solvent, absorbance at excitation wavelength), measure the ΔOD_T,ref of a standard photosensitizer with a known Φ_T,ref (e.g., unsubstituted benzophenone in acetonitrile, Φ_T,ref ≈ 1.0).

-

Calculate Φ_T using the following equation[5][6]:

Φ_T = Φ_T,ref * (ΔOD_T * ε_T,ref) / (ΔOD_T,ref * ε_T) Where ε_T is the molar absorption coefficient of the triplet state, which can be determined by methods such as the energy transfer method.

-

Photochemical Characterization

This is the most critical experiment for evaluating Type II photosensitizing capability. The method involves monitoring the photooxidation of a chemical trap that reacts specifically with singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF).

-

Materials:

-

Test Compound (2-Ethyl-4'-methoxybenzophenone)

-

Reference Photosensitizer (e.g., Benzophenone, Φ_Δ ≈ 0.3 in MeCN)

-

Singlet Oxygen Trap (DPBF)

-

Spectroscopic grade solvent (e.g., air-saturated acetonitrile)

-

-

Procedure:

-

Prepare two separate solutions, one with the test compound and one with the reference, both containing DPBF. The concentration of the photosensitizers should be adjusted so that their absorbance at the irradiation wavelength is identical (e.g., A = 0.1). The initial DPBF concentration should yield an absorbance of ~1.0 at its λ_max (~410 nm).

-

Irradiate both solutions with a monochromatic light source (e.g., a filtered lamp or LED) at a wavelength where only the photosensitizer absorbs significantly.

-

At regular time intervals, record the full UV-Vis spectrum and monitor the decrease in DPBF absorbance at its maximum.

-

Plot the absorbance of DPBF versus irradiation time for both the sample and the reference. The slope of this line is proportional to the rate of DPBF consumption.

-

-

Calculation:

-

Calculate Φ_Δ for the test compound using the equation[7]:

Φ_Δ,sample = Φ_Δ,ref * (k_sample / k_ref) Where k is the slope of the DPBF absorbance vs. time plot.

-

Caption: Modified Jablonski diagram showing Type I and Type II photosensitization pathways.

Following the International Council for Harmonisation (ICH) Q1B guidelines provides a standardized method for assessing photostability[8][9][10].

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile) in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

-

Exposure: Place both samples in a photostability chamber equipped with a light source that meets ICH Q1B options (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Conditions: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[11].

-

Analysis: After exposure, analyze both the exposed sample and the dark control using a stability-indicating HPLC method. Compare the chromatograms to quantify the degradation of the parent compound and the formation of any photoproducts.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Predicted and Experimental Photophysical/Photochemical Properties

| Parameter | Symbol | Predicted Value/Trend | Experimental Value |

|---|---|---|---|

| Absorption Maximum (n→π*) | λ_max | ~340-360 nm | |

| Absorption Maximum (π→π*) | λ_max | ~260-280 nm | |

| Molar Absorptivity at λ_max | ε (M⁻¹cm⁻¹) | High (>10,000) | |

| Triplet State Lifetime | τ_T (µs) | Moderate | |

| Triplet Quantum Yield | Φ_T | High (>0.9) | |

| Singlet Oxygen Quantum Yield | Φ_Δ | Moderate to High |

| Photodegradation | % | Low | |

A high triplet quantum yield (Φ_T > 0.9) combined with a significant singlet oxygen quantum yield (Φ_Δ > 0.4) and good photostability would indicate that 2-Ethyl-4'-methoxybenzophenone is a promising Type II photosensitizer. A low Φ_Δ but evidence of substrate degradation would point towards a Type I mechanism, requiring further investigation with techniques like EPR.

Conclusion and Future Directions

This guide outlines a predictive and methodological framework for the comprehensive evaluation of 2-Ethyl-4'-methoxybenzophenone as a photosensitizer. The unique substitution pattern suggests it will likely operate via a Type II mechanism with enhanced absorption in the UVA region. The provided experimental protocols constitute a self-validating system to confirm these predictions and rigorously quantify the key parameters governing its photosensitizing efficacy.

Successful characterization of this molecule as an efficient and stable photosensitizer would open avenues for its application in areas such as photocatalytic organic synthesis, photopolymerization, and as a candidate for photodynamic therapy, warranting further in vitro and in vivo biological evaluation.

References

-

Grabow, W. (2004). Method for Determination of Singlet Oxygen Quantum Yields for New Fluorene-based Photosensitizers in Aqueous Media for the Advancement of Photodynamic Therapy. University of Central Florida. [Link]

-

Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

- Bosca, F., & Miranda, M. A. (1998). Photosensitizing drugs containing the benzophenone chromophore. Journal of Photochemistry and Photobiology B: Biology, 43(1), 1-26.

-

Griesbeck, A. G., & Heckroth, H. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Photonics, 10(4), 438. [Link]

- Nonell, S., & Flors, C. (Eds.). (2016). Singlet Oxygen: Applications in Biosciences and Nanosciences. Royal Society of Chemistry.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Montagnon, T., Tofi, M., & Vassilikogiannakis, G. (2012). Singlet Oxygen Quantum Yield. University of Crete.

-

Jankauskas, V., et al. (2023). Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. ACS Applied Electronic Materials, 5(4), 2227-2238. [Link]

-

IPCMS. (n.d.). Experimental Set-Ups and Developments. Institut de Physique et Chimie des Matériaux de Strasbourg. Retrieved from [Link]

-

Parameters used to calculate the triplet quantum yield. (2023). ResearchGate. [Link]

- Lalevée, J., & Fouassier, J. P. (2012). Photopolymerization Initiators. In Polymer Science: A Comprehensive Reference (Vol. 10, pp. 317-343). Elsevier.

-

Yale University, Schmuttenmaer Research Group. (n.d.). Nanosecond Transient Absorption. Retrieved from [Link]

- Ahlrichs, C., & Zenger, K. (1996). ICH guideline for photostability testing: Aspects and directions for use. Pharmazeutische Industrie, 58(11), 1017-1022.

-

National Institute of Standards and Technology. (1980). Triplet-Triplet Absorption Spectra of Organic Molecules. [Link]

-

Yuan, J., et al. (2015). Quantitative monitoring of the level of singlet oxygen using luminescence spectra of phosphorescent photosensitizer. Optics Express, 23(17), 22574-22584. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]

-

de la Fuente, J., et al. (2016). Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement. International Journal of Molecular Sciences, 17(10), 1731. [Link]

-

McNeill, K., & Canonica, S. (2016). Triplet-State Dissolved Organic Matter Quantum Yields and Lifetimes from Direct Observation of Aromatic Amine Oxidation. Environmental Science & Technology, 50(17), 9136-9144. [Link]

-

Dias, F. B., & Penfold, T. J. (2017). Electron-donating and -accepting moieties frequently used in the design of benzophenone-based TADF emitters. ResearchGate. [Link]

-

Hanson, K. (2022, August 7). Instrumentation for Nanosecond and Femtosecond Transient Absorption Spectroscopy - Part 2 [Video]. YouTube. [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

- Li, Y., et al. (2024). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters.

-

Experimental setup for transient absorption spectroscopy. (2017). ResearchGate. [Link]

-

Saha, S., et al. (2014). Electron transfer from the benzophenone triplet excited state directs the photochemical synthesis of gold nanoparticles. Chemical Communications, 50(56), 7447-7450. [Link]

- Wagner, P. J., & Nakahira, T. (1977). Photocyclization reaction and triplet lifetime of hindered o-alkyl benzophenones. Journal of the American Chemical Society, 99(18), 6043-6047.

Sources

- 1. researchgate.net [researchgate.net]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. Photocyclization reaction and triplet lifetime of hindered o-alkyl benzophenones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Nanosecond Transient Absorption | The Schmuttenmaer Research Group [thz.yale.edu]

- 5. An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. stars.library.ucf.edu [stars.library.ucf.edu]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethyl-4'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Ethyl-4'-methoxybenzophenone. While this specific derivative of benzophenone is not extensively documented in publicly available literature, this guide synthesizes information from structurally related compounds to project its properties and degradation pathways. We will explore the fundamental chemical characteristics, propose a viable synthetic route, and delve into the established methodologies for assessing thermal stability. Furthermore, potential thermal decomposition mechanisms and the analytical techniques required for the characterization of degradants are discussed in detail. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of benzophenone-based compounds.

Introduction to 2-Ethyl-4'-methoxybenzophenone

Benzophenone and its derivatives are a class of aromatic ketones with significant applications in pharmaceuticals, as photoinitiators in polymer chemistry, and as UV-blocking agents in sunscreens and other consumer products.[1] Their utility is often dictated by their photophysical and thermal properties. 2-Ethyl-4'-methoxybenzophenone, the subject of this guide, is a diarylketone featuring an ethyl group at the 2-position of one phenyl ring and a methoxy group at the 4'-position of the other. The presence of these substituents is expected to influence its steric and electronic properties, which in turn will affect its thermal stability and decomposition behavior. A thorough understanding of these characteristics is paramount for defining its processing parameters, storage conditions, and predicting its long-term stability in various formulations.

1.1. Projected Physicochemical Properties

Based on the general properties of benzophenones, 2-Ethyl-4'-methoxybenzophenone is anticipated to be a white to off-white solid with a low melting point and good solubility in organic solvents.[2] The introduction of the ethyl and methoxy groups will subtly alter its polarity and molecular weight compared to the parent benzophenone molecule.

| Property | Projected Value/Characteristic | Rationale |

| Molecular Formula | C₁₆H₁₆O₂ | Based on the chemical structure. |

| Molar Mass | ~240.30 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for benzophenone derivatives.[2] |